molecular formula C7H8N2O3S B1522680 2-Acetylamino-5-thiazolecarboxylic acid methyl ester CAS No. 1174534-36-1

2-Acetylamino-5-thiazolecarboxylic acid methyl ester

Cat. No.: B1522680
CAS No.: 1174534-36-1
M. Wt: 200.22 g/mol
InChI Key: BDOCUFPLXVCJIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylamino-5-thiazolecarboxylic acid methyl ester typically involves the reaction of 2-amino-5-thiazolecarboxylic acid with acetyl chloride to form 2-acetamido-5-thiazolecarboxylic acid. This intermediate is then reacted with methanol and dimethyl carbonate to yield the final ester product . The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for efficiency, yield, and purity, often involving automated systems and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylamino-5-thiazolecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole ring allows for substitution reactions, where different substituents can replace the existing groups on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Acetylamino-5-thiazolecarboxylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylamino-5-thiazolecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in biochemical pathways, affecting various physiological processes.

Comparison with Similar Compounds

  • 2-Chloro-5-methylthiazole-4-carboxylic acid ethyl ester
  • 2-chlorosulfonyl-4-methyl-thiazole-5-carboxylic acid ethyl ester
  • 5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester

Comparison: 2-Acetylamino-5-thiazolecarboxylic acid methyl ester is unique due to its specific functional groups and the presence of both acetylamino and ester functionalities. This combination allows for a diverse range of chemical reactions and applications compared to similar compounds, which may lack one or more of these functional groups .

Biological Activity

2-Acetylamino-5-thiazolecarboxylic acid methyl ester (CAS No. 1174534-36-1) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a thiazole ring, which is known for its diverse biological properties.

Chemical Structure

The molecular formula for this compound is C7H8N2O3S. The structure features an acetylamino group and a methyl ester, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain thiazole compounds could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has shown promise in anticancer research. A series of thiazole derivatives were tested for their cytotoxic effects against cancer cell lines. In particular, modifications to the thiazole structure have been linked to enhanced antiproliferative activity against melanoma and prostate cancer cells. The most potent compounds demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors that play critical roles in microbial growth and cancer cell proliferation. For instance, some studies suggest that thiazole derivatives may inhibit tubulin polymerization, a crucial process for cancer cell division .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was included in a panel of compounds tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of thiazole derivatives, including this compound. The compound was evaluated against several cancer cell lines using the NCI-60 human tumor cell line screening program. Results showed that it inhibited growth across multiple cancer types with IC50 values ranging from 0.124 μM to 3.81 μM, highlighting its potential as a lead compound for further development .

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications in the thiazole structure can significantly impact biological activity:

Compound NameStructure ModificationIC50 (μM)Activity Type
This compoundNone0.7 - 3.81Anticancer
4-Substituted Methoxybenzoyl-Aryl-ThiazolesVarious substitutionsLow nMAnticancer
Phthalimido-thiazole derivativesElectron-withdrawing groupsNot specifiedLeishmanicidal

Properties

IUPAC Name

methyl 2-acetamido-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-4(10)9-7-8-3-5(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOCUFPLXVCJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678842
Record name Methyl 2-acetamido-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174534-36-1
Record name Methyl 2-acetamido-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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